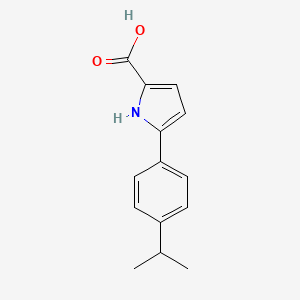
5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a pyrrole ring substituted with a carboxylic acid group at the 2-position and a 4-isopropylphenyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Isopropylphenyl Group: The 4-isopropylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an isopropylbenzene derivative reacts with a pyrrole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
科学研究应用
5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can be mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The specific pathways involved depend on the biological context and the target molecule.
相似化合物的比较
Similar Compounds
5-Phenyl-1h-pyrrole-2-carboxylic acid: Similar structure but lacks the isopropyl group.
5-(4-Methylphenyl)-1h-pyrrole-2-carboxylic acid: Similar structure with a methyl group instead of an isopropyl group.
5-(4-Ethylphenyl)-1h-pyrrole-2-carboxylic acid: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
The presence of the 4-isopropylphenyl group in 5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and for developing new materials and pharmaceuticals with specific properties.
属性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
5-(4-propan-2-ylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17) |
InChI 键 |
LYSHJZAYRZPVKM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


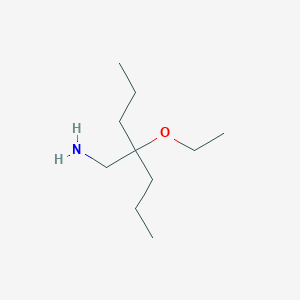
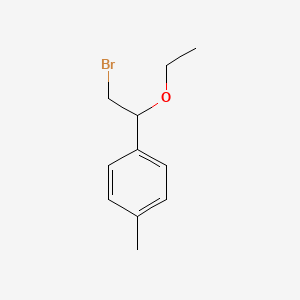
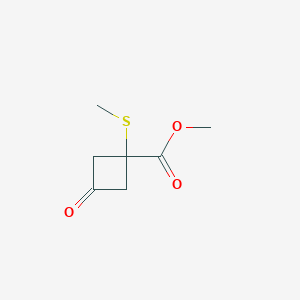

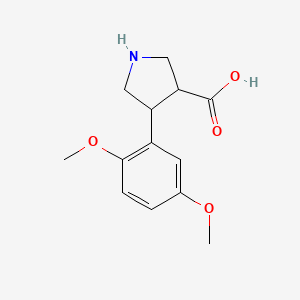


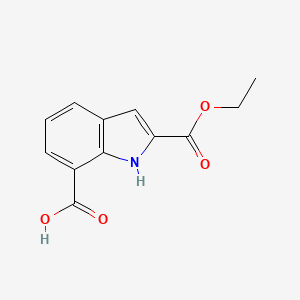
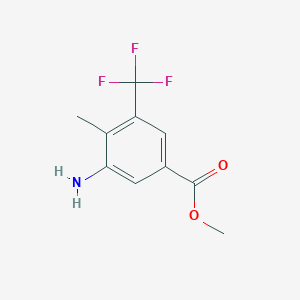
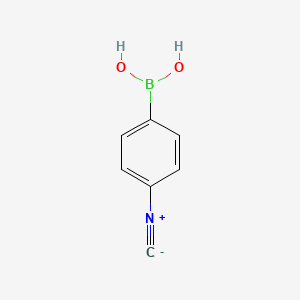
![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)

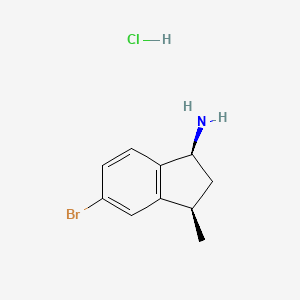
![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15301103.png)
